Pregnane-3,11,20-trione: Advanced Synthesis & Structural Modulation
Pregnane-3,11,20-trione: Advanced Synthesis & Structural Modulation
Topic: "Pregnane-3,11,20-trione" Synthesis Pathway Content Type: Technical Whitepaper Audience: Drug Development Chemists & Process Engineers
Executive Summary: The "11-Oxygenation" Challenge
In the landscape of corticosteroid synthesis, Pregnane-3,11,20-trione (specifically the 5
For researchers, the synthesis of this molecule is not merely about assembling carbons; it is about solving the "Inert C11 Problem." The C11 position on the steroid nucleus is sterically hindered and chemically unreactive. Historically, introducing an oxygen atom here required 30+ steps starting from bile acids (Deoxycholic acid).
This guide delineates the Modern Hybrid Protocol , which utilizes microbial bio-activation to bypass synthetic complexity, followed by chemo-selective hydrogenation to establish the A/B ring stereochemistry.
The Strategic Pathway: Microbial-Chemical Hybrid
The most efficient route to Pregnane-3,11,20-trione does not start with total synthesis but with the Upjohn Process . This approach leverages the enzymatic specificity of Rhizopus molds to functionalize C11, followed by chemical oxidation and reduction.
Phase A: Bio-Activation (The Upjohn Oxidation)
Substrate: Progesterone (derived from Diosgenin)
Biocatalyst: Rhizopus arrhizus or Rhizopus nigricans
Target: 11
The introduction of the 11-hydroxyl group is the "key" that unlocks the molecule. Chemical reagents cannot selectively attack C11 without affecting C3 or C20. The fungal enzyme 11
Experimental Protocol: Fermentation
-
Inoculation: Cultivate Rhizopus arrhizus (ATCC 11145) in a medium of corn steep liquor (20g/L) and glucose (20g/L) at pH 4.8.
-
Biotransformation: Add Progesterone (dissolved in acetone) to the vegetative growth phase (24-48h). Maintain temperature at 28°C with vigorous aeration.
-
Monitoring: Track the disappearance of Progesterone via TLC (Mobile phase: Chloroform/Acetone 9:1).
-
Extraction: Filter mycelia. Extract broth with Methylene Chloride (
). -
Purification: Crystallize from ethyl acetate to yield 11
-Hydroxyprogesterone .
Phase B: Oxidation to the Trione
Precursor: 11
The 11
Experimental Protocol: Jones Oxidation
-
Dissolve 11
-Hydroxyprogesterone in acetone at 0°C. -
Add Jones Reagent dropwise until a persistent orange color remains (indicating excess Cr(VI)).
-
Quench with Isopropanol (turns green as Cr(III) forms).
-
Result: 11-Ketoprogesterone . This is the unsaturated "trione" precursor.
Phase C: Stereoselective Reduction (The "Pregnane" Fork)
Precursor: 11-Ketoprogesterone
Target: 5
This is the critical divergence point. The double bond at C4-C5 must be reduced. The stereochemical outcome (cis A/B vs. trans A/B) dictates the biological activity.
| Target Isomer | Catalyst/Reagent | Conditions | Mechanism |
| 5 | Pyridine (Basic) | Face-selective adsorption favoring | |
| 5 | Liquid Ammonia | Thermodynamic control (trans-decalin stability). |
Protocol: Catalytic Hydrogenation to 5
-Pregnane-3,11,20-trione
-
Suspend 11-Ketoprogesterone in Pyridine.
-
Add 5% Pd/CaCO
catalyst. -
Hydrogenate at 1 atm
pressure, room temperature. -
Validation: The uptake of 1 equivalent of
stops the reaction. -
Filter catalyst and evaporate solvent. Recrystallize from Methanol.
Visualization of the Pathway[1][2][3]
The following diagram illustrates the transformation logic, highlighting the transition from the
Caption: Figure 1. The semi-synthetic route from Progesterone to Pregnane triones, utilizing microbial hydroxylation to access the C11 position.
The Classical "Chemical Logic" (Deoxycholic Acid Route)
For structural validation and historical grounding.
Before microbial methods, the Sarett Synthesis (Merck) was the standard. It is essential for researchers to understand this to appreciate the C12
-
Starting Material: Deoxycholic Acid (12
-OH). -
The Shift:
-
Dehydration of 12-OH gives
alkene. -
Addition of
(Hypobromous acid) gives 12-bromo-11-hydroxy intermediate. -
Oxidation and debromination yield the 11-ketone.
-
-
Relevance: This pathway confirms the absolute configuration of the pregnane nucleus but is no longer commercially viable due to low yield (<1%).
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized Pregnane-3,11,20-trione, use the following checkpoints.
| Analytic Method | Diagnostic Signal | Causality/Interpretation |
| H-NMR ( | C18 Methyl Shift | The C11-ketone exerts a strong deshielding effect on the angular C18 methyl group. Expect a shift from |
| IR Spectroscopy | Carbonyl Bands | You will see three distinct carbonyl stretches: C3 (ring A), C11 (ring C), and C20 (side chain). The C11 ketone is strained and appears at higher frequency ( |
| TLC | Mobility ( | The trione is less polar than the 11 |
References
-
Peterson, D. H., & Murray, H. C. (1952). Microbiological Oxygenation of Steroids at Carbon 11. Journal of the American Chemical Society.[1][2] Link
- Core Source: The foundational paper for the Upjohn process (Rhizopus hydroxyl
-
Sarett, L. H. (1946). The Partial Synthesis of Dehydrocorticosterone Acetate.[2] Journal of the American Chemical Society.[1][2] Link
- Core Source: The classic chemical synthesis
-
Mancera, O., et al. (1952). Steroids. XXXVII. A Ten Step Conversion of Progesterone to Cortisone. Journal of the American Chemical Society.[1][2] Link
- Core Source: Optimization of the oxidative steps post-hydroxyl
-
Djerassi, C., et al. (1952). Synthesis of 11-Ketoprogesterone. Journal of Organic Chemistry.[1] Link
- Core Source: Detailed protocols for the Jones oxidation and purific
